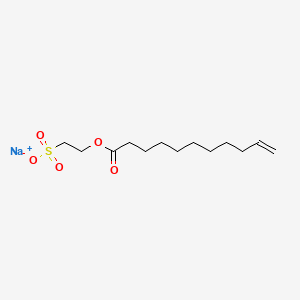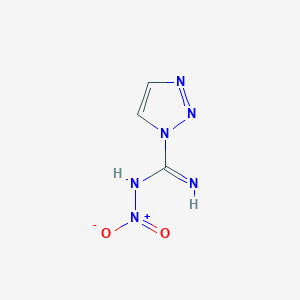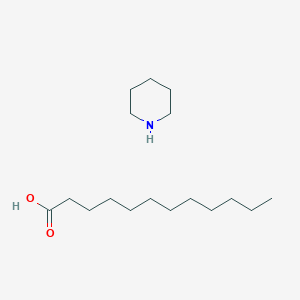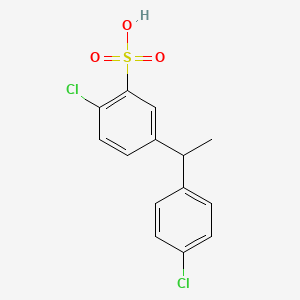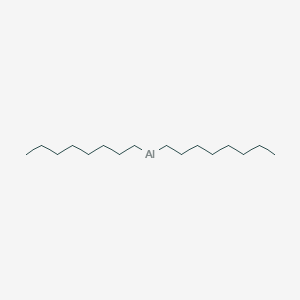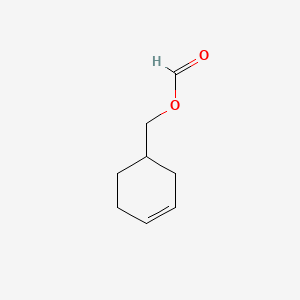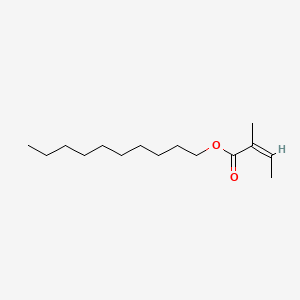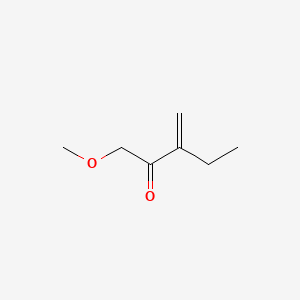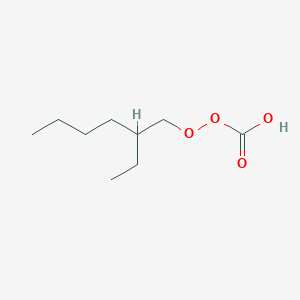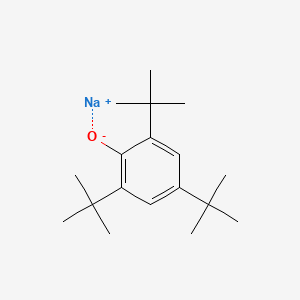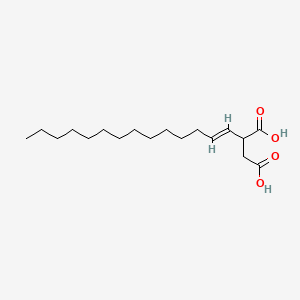
3-Hydroxy-12-methyltetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-12-methyltetradecanoic acid is a branched-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the twelfth carbon. This compound is a type of long-chain fatty acid, which is significant in various biological and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-12-methyltetradecanoic acid typically involves the hydroxylation of 12-methyltetradecanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes. Specific strains of bacteria can be genetically engineered to produce this compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-12-methyltetradecanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 12-methyltetradecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Oxidation: 3-Keto-12-methyltetradecanoic acid or 3-Carboxy-12-methyltetradecanoic acid.
Reduction: 12-Methyltetradecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-12-methyltetradecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in bacterial cell membrane structure and function.
Medicine: Investigated for its potential antibacterial properties and its role in metabolic pathways.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-12-methyltetradecanoic acid involves its incorporation into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a signaling molecule, modulating various biochemical pathways. The hydroxyl group at the third carbon is crucial for its interaction with specific enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-Methyltetradecanoic acid: Lacks the hydroxyl group at the third carbon.
3-Hydroxy-14-methyltetradecanoic acid: Has a methyl group at the fourteenth carbon instead of the twelfth.
3-Hydroxy-12-methylhexadecanoic acid: Has a longer carbon chain with a methyl group at the twelfth carbon.
Uniqueness
3-Hydroxy-12-methyltetradecanoic acid is unique due to its specific branching and hydroxylation pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
73292-33-8 |
|---|---|
Molekularformel |
C15H30O3 |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
3-hydroxy-12-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-3-13(2)10-8-6-4-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
URNPABCBORNAQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


